Quinconazole
CAS No.: 103970-75-8
Cat. No.: VC20742831
Molecular Formula: C16H9Cl2N5O
Molecular Weight: 358.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103970-75-8 |
---|---|
Molecular Formula | C16H9Cl2N5O |
Molecular Weight | 358.2 g/mol |
IUPAC Name | 3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one |
Standard InChI | InChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H |
Standard InChI Key | OVFHHJZHXHZIHT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Chemical Structure and Properties
Structural Composition
Quinconazole features a triazolylquinazolinone structure with specific molecular architecture that enables its antifungal capabilities. The core of this compound contains a quinazoline scaffold, which is an aromatic heterocyclic structure consisting of fused benzene and pyrimidine rings . The quinazoline portion provides the structural backbone upon which functional groups are positioned to create the active fungicidal agent.
The compound's chemical architecture incorporates specific functional groups including a triazole moiety that is characteristic of many modern fungicides. This triazole component plays a critical role in the compound's mechanism of action against fungal pathogens. The precise arrangement of these functional groups contributes significantly to quinconazole's ability to interact with fungal enzymatic systems and disrupt essential cellular processes.
Synthesis Methods
Solution-Phase Synthesis
The synthesis of quinconazole has been achieved through multiple synthetic pathways. One significant approach involves solution-phase construction of 3-aryl-2-thioxoquinazolin-4(3H)-ones, which serve as key intermediates in the production process. This method utilizes either iminophosphoranes or o-aminobenzamides as starting materials .
A noteworthy synthetic route begins with the preparation of specific o-aminobenzamides. For instance, o-aminobenzamide derivatives can be synthesized from isatoic anhydride through reaction with appropriate anilines (such as 2,4-dichloroaniline) in dry DMF . This reaction constitutes an important first step in establishing the core structure necessary for subsequent transformations.
The key intermediate 3-aryl-2-thioxoquinazolin-4(3H)-one is then obtained through cycloaddition of the o-aminobenzamide with carbon disulfide in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), following methodology introduced by Mizuno et al. . This approach provides an effective protocol for accessing these essential synthetic building blocks.
Final Transformation to Quinconazole
The conversion of 3-aryl-2-thioxoquinazolin-4(3H)-one to quinconazole occurs through a two-step sequence. First, the thioxo derivative is treated with sulfuryl chloride in chloroform under reflux conditions to afford the corresponding 2-chloro intermediate . Subsequently, this chlorinated compound undergoes reaction with 1,2,4-triazole sodium salt in DMF at room temperature to yield the desired quinconazole product .
Solid-Phase Synthesis Approach
An alternative synthetic strategy employs solid-phase methodology based on aza-Wittig-mediated annulation of iminophosphoranes . This approach represents a potentially more efficient route for the production of quinconazole, particularly in research settings where solid-phase techniques offer advantages in terms of purification and handling.
Mechanism of Action
Inhibition of Ergosterol Biosynthesis
Quinconazole functions primarily as an inhibitor of fungal ergosterol biosynthesis . Ergosterol is an essential component of fungal cell membranes, playing roles analogous to cholesterol in animal cells. By disrupting the ergosterol production pathway, quinconazole compromises membrane integrity and function in fungal cells.
The mechanism through which triazole fungicides like quinconazole interfere with ergosterol biosynthesis typically involves inhibition of specific enzymes in the biosynthetic pathway. These compounds often target the lanosterol 14α-demethylase enzyme (CYP51), which catalyzes a critical step in converting lanosterol to ergosterol. By binding to this enzyme, quinconazole prevents the removal of the 14-methyl group from lanosterol, disrupting the normal progression of ergosterol synthesis.
Selectivity and Efficacy
The structural specificity of quinconazole enables selective toxicity toward fungi while minimizing impact on plant and animal cells. This selectivity arises from differences in sterol biosynthesis pathways between fungi and other organisms. Plants and animals utilize cholesterol or phytosterols rather than ergosterol in their cell membranes, making them less susceptible to the inhibitory effects of quinconazole on sterol biosynthesis.
Agricultural Applications
Formulation Strategies
The compound has been formulated both as a standalone product and in combination with various mixture partners . This approach to formulation reflects common strategies in fungicide deployment, where combinations often provide broader spectrum control and help manage resistance development. The specific mixture partners utilized with quinconazole would be selected based on complementary modes of action, target pathogen spectra, and resistance management considerations.
Comparative Analysis with Other Triazole Fungicides
Structural Comparisons
Quinconazole shares structural similarities with fluquinconazole (designated as 1b in research), another triazolylquinazolinone compound . The primary difference between these compounds lies in their substitution patterns, with fluquinconazole incorporating fluorine atoms that modify its physical properties and biological activity.
Table 1: Structural Comparison of Quinconazole and Related Compounds
Compound | Core Structure | Key Functional Groups | Distinguishing Features |
---|---|---|---|
Quinconazole | Quinazoline | Triazole, thioxo-derived | 2,4-dichlorophenyl substituent |
Fluquinconazole | Quinazoline | Triazole, thioxo-derived | Fluorine-containing substituent |
Other Triazole Fungicides | Various | Triazole | Diverse structural variations |
Structure-Activity Relationships
The development of fluquinconazole as an evolution from quinconazole demonstrates the importance of structure-activity relationships in fungicide design. Fluquinconazole emerged from "a chemical design and synthesis program aimed at producing novel inhibitors of ergosterol biosynthesis to control the varied fungi pathogens" . This suggests systematic exploration of structural modifications to enhance efficacy, spectrum of activity, or other performance characteristics.
The precise structural features that contribute to quinconazole's efficacy include:
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The quinazoline core structure providing a rigid scaffold for appropriate spatial arrangement of functional groups
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The triazole moiety that interacts with target enzymes in the ergosterol biosynthesis pathway
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Specific substituents that influence physical properties, metabolic stability, and target binding
Current Research and Future Directions
Research on quinconazole appears to have focused on synthesis optimization, as evidenced by the development of both solution-phase and solid-phase synthetic routes . The continuing evolution of fungicide chemistry suggests ongoing efforts to modify and improve upon existing triazole structures, potentially addressing challenges such as resistance development or environmental persistence.
Future research directions might include:
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Development of novel formulations to enhance delivery and efficacy
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Exploration of synergistic combinations with other fungicidal agents
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Investigation of resistance mechanisms and management strategies
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Assessment of performance under changing climate conditions
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